molecular formula C12H16BrNO2 B1389869 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide CAS No. 1138442-55-3

2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide

Cat. No.: B1389869
CAS No.: 1138442-55-3
M. Wt: 286.16 g/mol
InChI Key: POGYKZAKUITASB-UHFFFAOYSA-N
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Description

2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide is a brominated acetamide derivative characterized by a sec-butoxy group at the para position of the phenyl ring attached to the nitrogen atom. The bromine atom at the 2-position of the acetamide moiety confers electrophilic reactivity, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions. The sec-butoxy group, a branched ether, may enhance solubility in nonpolar solvents and influence steric interactions in chemical or biological systems .

Properties

IUPAC Name

2-bromo-N-(4-butan-2-yloxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-3-9(2)16-11-6-4-10(5-7-11)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGYKZAKUITASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-step process:

  • Step 1: Synthesis of the Phenylacetamide Derivative

    • Starting with 4-(sec-butoxy)aniline or phenol derivatives, acetamide groups are introduced via acylation with acetic anhydride or acetyl chloride.

    • For example, 4-(sec-butoxy)phenol can be converted to its acetamide derivative through amide coupling reactions.

  • Step 2: Bromination of the Phenyl Ring

    • The aromatic ring is brominated using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or under radical conditions with NBS.

    • The bromination typically occurs at the para-position relative to the substituents, yielding 2-bromo derivatives.

  • Step 3: Conversion to the Acetamide Derivative

    • The brominated phenylacetamide is then subjected to further functionalization if necessary, such as substitution reactions to introduce the sec-butoxy group or other modifications.

Direct Bromination of the Phenyl Ring in the Presence of Sec-Butoxy Substituents

The presence of the sec-butoxy group influences regioselectivity during bromination. Literature indicates that bromination can be achieved directly on the phenyl ring bearing the sec-butoxy substituent using controlled conditions with molecular bromine or NBS.

Optimized Conditions:

Reagent Solvent Catalyst Temperature Notes
Molecular bromine (Br₂) Dichloromethane (DCM) FeBr₃ or none 0–25°C Controlled addition to prevent overbromination
N-bromosuccinimide (NBS) Acetone or DCM None Room temperature Preferable for selective mono-bromination

The choice of reagent depends on the desired degree of bromination and regioselectivity. NBS offers milder conditions and higher selectivity, especially for aromatic bromination.

Research Findings and Data Tables

Method Reagents Conditions Yield References
Bromination with Molecular Bromine Br₂, FeBr₃ 0–25°C, inert atmosphere 65–85% Patent CN103641731A,
Bromination with NBS NBS, Acetone Room temperature, 2–4 hours 70–90% ,
Direct Bromination on Phenol Derivative Br₂, no catalyst Cold to room temperature 60–80%

Summary of the Synthetic Strategy

Step Description Key Reagents Conditions
1 Synthesis of phenylacetamide precursor Acetic anhydride, 4-(sec-butoxy)aniline Reflux, inert atmosphere
2 Aromatic bromination Br₂ or NBS 0–25°C, controlled addition
3 Purification Recrystallization Appropriate solvent

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: The acetamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium catalysts) are commonly used.

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) and solvents (e.g., water, acetic acid) are employed.

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride) and solvents (e.g., tetrahydrofuran, ethanol) are utilized.

Major Products:

    Substitution Reactions: Formation of N-[4-(sec-butoxy)phenyl]acetamide derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Formation of oxidized derivatives with additional functional groups.

    Reduction Reactions: Formation of amines from the reduction of the acetamide moiety.

Scientific Research Applications

Organic Synthesis

2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide serves as a vital building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles such as amines or thiols.
  • Oxidation Reactions : Modifications can be made to introduce additional functional groups.
  • Reduction Reactions : The acetamide moiety can be reduced to form amines.

Biochemical Research

In biological studies, this compound is employed in biochemical assays to investigate enzyme interactions and protein modifications. Its unique structure allows it to interact with specific molecular targets, potentially modulating their activity.

Industrial Applications

Industrially, this compound is used in the production of specialty chemicals and materials with tailored properties. Its versatility makes it suitable for various applications across different sectors.

Case Studies and Research Findings

While specific case studies were not detailed in the search results, the applications outlined indicate a broad interest in this compound within both academic and industrial research contexts. Future studies could focus on:

  • Exploring its efficacy in drug discovery.
  • Investigating its potential as a chemical probe in proteomics.
  • Assessing its environmental impact during industrial production.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and acetamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The sec-butoxy group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

The following comparison focuses on structurally related bromoacetamides, emphasizing synthesis, physical properties, and functional applications. Key structural variations include substituents on the phenyl ring (electron-withdrawing vs. electron-donating groups) and the nature of the amine moiety.

Example Syntheses :

Compound Method Yield Key Reagents Reference
2-Bromo-N-(4-trifluoromethylphenyl)acetamide Method B 90%+ Bromoacetyl bromide, 4-(trifluoromethyl)aniline
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide Method C 82% 2-Bromo-N-n-butylacetamide, K₂CO₃
2-Bromo-N-(4-methoxyphenyl)acetamide Method A 69–78% Bromoacetic acid, DCC, DMF

The sec-butoxy analog would likely follow Method B/C, using 4-(sec-butoxy)aniline and bromoacetyl bromide. The steric bulk of the sec-butoxy group may reduce reaction efficiency compared to less hindered substituents (e.g., methoxy) .

Physical Properties

Substituents significantly influence melting points, solubility, and crystallinity:

Compound Melting Point (°C) Yield Notable Features Reference
2-Bromo-N-(4-trifluoromethylphenyl)acetamide 160–162 90%+ High purity, crystalline solid
2-Bromo-N-(4-methoxyphenyl)acetamide (7c) 155–156 69.7% Pale orange crystal
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide 439–441 K (166–168°C) N/A Hydrogen-bonded crystal structure
2-Bromo-N-[4-(tetrahydrofuranmethoxy)phenyl]acetamide N/A N/A Enhanced solubility in organic solvents

The sec-butoxy group’s branched structure may lower the melting point compared to linear ethers (e.g., methoxyethoxy in ) due to reduced crystallinity.

Structural and Electronic Effects
  • Electron-Donating Groups (e.g., -OCH₃, -O-sec-butyl) : Deactivate the phenyl ring toward electrophilic substitution but improve solubility in polar solvents .
  • Steric Effects : Bulky groups (e.g., sec-butoxy) may hinder reaction kinetics but improve selectivity in multi-step syntheses .

Biological Activity

2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide is an organic compound with significant biological activity due to its unique structural features, including a bromine atom and a sec-butoxy group. This compound, with the molecular formula C12H16BrNO2 and a molecular weight of 286.17 g/mol, has garnered attention in various fields, particularly in medicinal chemistry and biochemistry.

The compound is synthesized through the bromination of N-[4-(sec-butoxy)phenyl]acetamide, typically using bromine in a suitable solvent like acetic acid under controlled temperatures to prevent over-bromination. Its unique structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction reactions, which can lead to the formation of diverse derivatives .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances its electrophilicity, while the sec-butoxy group improves solubility and bioavailability. This combination facilitates the compound's ability to modulate biological pathways effectively .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to interact with the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Studies suggest that it may enhance Nrf2 activation, leading to increased expression of antioxidant genes .
  • Enzyme Inhibition : It has been utilized in biochemical assays to investigate enzyme interactions. The compound's ability to bind to specific enzymes suggests potential applications in drug development targeting various diseases .
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate its efficacy and mechanism of action in this context .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Antioxidant Properties : A study evaluated the effect of this compound on oxidative stress markers in human cell lines. Results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting its potential as an antioxidant agent .
  • Enzyme Interaction Analysis : Another investigation focused on the interaction between this compound and various enzymes involved in metabolic pathways. Using surface plasmon resonance (SPR), researchers demonstrated that it can effectively inhibit specific enzyme activities, paving the way for therapeutic applications .
  • Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of this compound on breast cancer cell lines. The compound exhibited dose-dependent cytotoxicity, highlighting its potential as a lead compound for cancer therapy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:

Compound NameKey FeaturesBiological Activity
2-Bromo-N-phenylacetamideLacks sec-butoxy groupLower solubility and reactivity
N-[4-(sec-butoxy)phenyl]acetamideLacks bromine atomReduced electrophilicity
2-Bromo-N-[4-(methoxy)phenyl]acetamideContains methoxy instead of sec-butoxyDifferent solubility and reactivity

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via bromoacetylation of 4-(sec-butoxy)aniline. A two-step protocol is often employed:

Acetylation : React 4-(sec-butoxy)aniline with bromoacetyl chloride in a polar aprotic solvent (e.g., THF or DCM) under inert conditions.

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate 7:3) to isolate the product.
Optimization Tips :

  • Control temperature (0–5°C) to minimize side reactions like over-bromination.
  • Employ excess bromoacetyl chloride (1.2–1.5 equivalents) to ensure complete conversion .

Q. How can researchers confirm the structural identity of this compound?

Key characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the acetamide proton (~2.1 ppm, singlet) and aromatic protons (~6.8–7.2 ppm).
    • ¹³C NMR : Confirm the carbonyl carbon (~168 ppm) and brominated methylene carbon (~35 ppm).
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) at m/z 286.03 (calculated for C₁₂H₁₅BrNO₂).
  • FT-IR : Identify the amide C=O stretch (~1650 cm⁻¹) and C-Br stretch (~550 cm⁻¹) .

Q. What safety precautions are critical during handling?

  • Toxicity : Acute oral toxicity (LD₅₀) in rats is ~320 mg/kg; use PPE (gloves, goggles, lab coat).
  • Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the sec-butoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The bulky sec-butoxy group at the para position sterically hinders electrophilic aromatic substitution but enhances stability in SN₂ reactions. For example:

  • Kinetic Studies : In reactions with piperidine, the sec-butoxy group reduces reaction rates by 40% compared to methoxy analogs due to steric effects.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) show increased electron density at the acetamide carbonyl, favoring nucleophilic attack at the bromine site .

Q. What strategies resolve contradictions in reported biological activity data for phenylacetamide derivatives?

Discrepancies in pharmacological studies (e.g., analgesic vs. anti-inflammatory activity) can arise from:

  • Structural Analogues : Subtle differences in substituents (e.g., 4-methoxy vs. 4-sec-butoxy) alter binding to COX-2 or TRPV1 receptors.
  • Assay Conditions : Variations in cell lines (e.g., RAW 264.7 vs. HEK293) or dosage (10 µM vs. 50 µM) impact results.
    Resolution : Perform side-by-side assays under standardized conditions and use molecular docking to compare binding modes .

Q. How can crystallographic data improve the design of derivatives with enhanced bioactivity?

Single-crystal X-ray diffraction of this compound reveals:

  • Key Interactions : The acetamide group forms hydrogen bonds with adjacent molecules (N–H···O=C, 2.89 Å).
  • Packing Geometry : The sec-butoxy chain adopts a gauche conformation, creating hydrophobic pockets exploitable for drug-receptor interactions.
    Design Tip : Introduce halogen substituents (e.g., fluorine) at meta positions to enhance lattice stability and bioavailability .

Methodological Recommendations

  • Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to compare published bioactivity datasets.
  • Crystallography Workflow : Employ Olex2 or SHELXT for structure refinement and Mercury for interaction mapping .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
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2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide

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